(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
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Overview
Description
(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a heterocyclic compound that features both furan and thiophene rings. The compound has a molecular formula of C12H15NOS and a molecular weight of 221.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with 1-(3-methylthiophen-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: The compound may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound features a furan ring and has applications in medicinal chemistry.
3-[(furan-2-ylmethyl)-amino]-fluoroquinolone: Another compound with a furan ring, used in the development of antibacterial agents.
Uniqueness
(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to its combination of furan and thiophene rings, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C12H15NOS/c1-9-5-7-15-12(9)10(2)13-8-11-4-3-6-14-11/h3-7,10,13H,8H2,1-2H3 |
InChI Key |
OHKGGQFHPWGKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC2=CC=CO2 |
Origin of Product |
United States |
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